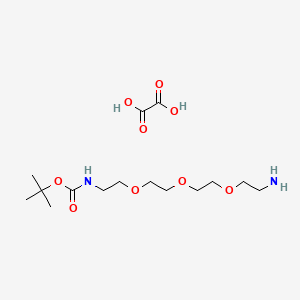
N-Boc-1,11-diamino-3,6,9-trioxaundecane oxalate salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-1,11-diamino-3,6,9-trioxaundecane oxalate salt: is a chemical compound with the molecular formula C13H28N2O5 · C2H2O4 and a molecular weight of 382.41 g/mol . . This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-1,11-diamino-3,6,9-trioxaundecane oxalate salt involves the reaction of 1,11-diamino-3,6,9-trioxaundecane with di-tert-butyl dicarbonate (Boc2O) to form the N-Boc protected intermediate. This intermediate is then reacted with oxalic acid to form the oxalate salt .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature, pressure, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions: N-Boc-1,11-diamino-3,6,9-trioxaundecane oxalate salt undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in the presence of a base such as triethylamine.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed:
Substitution Reactions: The major products are N-substituted derivatives of the compound.
Deprotection Reactions: The major product is 1,11-diamino-3,6,9-trioxaundecane.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Boc-1,11-diamino-3,6,9-trioxaundecane oxalate salt is used as a building block in organic synthesis. It is used to prepare various derivatives and intermediates for further chemical reactions .
Biology: In biological research, this compound is used as a linker in the synthesis of bioconjugates. It helps in attaching biomolecules to surfaces or other biomolecules .
Medicine: The compound is used in the development of drug delivery systems. It helps in modifying the pharmacokinetic properties of drugs to improve their efficacy and reduce side effects .
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. It acts as a cross-linking agent to improve the mechanical properties of materials .
Wirkmechanismus
The mechanism of action of N-Boc-1,11-diamino-3,6,9-trioxaundecane oxalate salt involves its ability to form stable linkages with other molecules. The amino groups can react with various functional groups, allowing the compound to act as a versatile linker in chemical and biological systems . The Boc protecting group provides stability during synthesis and can be removed under controlled conditions to expose the reactive amine groups .
Vergleich Mit ähnlichen Verbindungen
1,11-diamino-3,6,9-trioxaundecane: This compound lacks the Boc protecting group and oxalate salt, making it more reactive but less stable.
N-Boc-2,2′-[oxybis(ethylenoxy)]diethylamine: This compound is similar but does not have the oxalate salt, affecting its solubility and reactivity.
Uniqueness: N-Boc-1,11-diamino-3,6,9-trioxaundecane oxalate salt is unique due to its combination of Boc protection and oxalate salt. This provides a balance of stability and reactivity, making it suitable for various applications in synthesis, biology, and industry .
Eigenschaften
CAS-Nummer |
1173021-04-9 |
|---|---|
Molekularformel |
C15H30N2O9 |
Molekulargewicht |
382.41 g/mol |
IUPAC-Name |
tert-butyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate;oxalic acid |
InChI |
InChI=1S/C13H28N2O5.C2H2O4/c1-13(2,3)20-12(16)15-5-7-18-9-11-19-10-8-17-6-4-14;3-1(4)2(5)6/h4-11,14H2,1-3H3,(H,15,16);(H,3,4)(H,5,6) |
InChI-Schlüssel |
UBYRPWWNEFYMPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCN.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[[2-propan-2-yloxy-5-[(2,2,2-trifluoroacetyl)amino]phenyl]methylidene]ruthenium](/img/structure/B12056394.png)
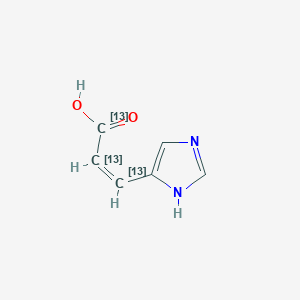
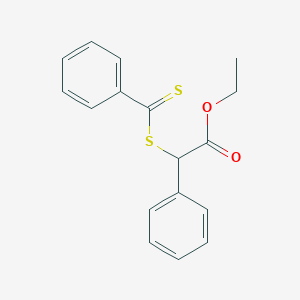


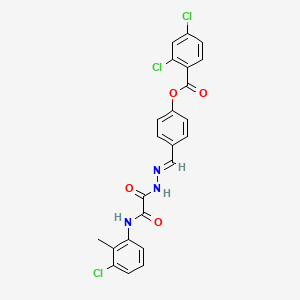
![3,3'-(3,5,9,11-Tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dipropanoic acid](/img/structure/B12056440.png)

![(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12056451.png)
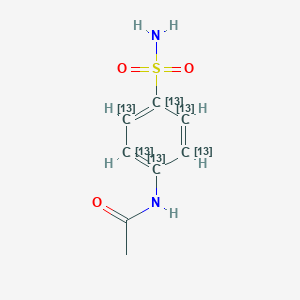

![2-(5-[(2-isopropyl-5-methylphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-1-(4-phenoxyphenyl)ethanone](/img/structure/B12056469.png)

![Yohimbine-[13C,d3]](/img/structure/B12056476.png)
